molecular formula C26H27NO7 B3438545 diethyl 4-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 355827-06-4

diethyl 4-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B3438545
CAS No.: 355827-06-4
M. Wt: 465.5 g/mol
InChI Key: LNSMEFVLHIGTOO-UHFFFAOYSA-N
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Description

Diethyl 4-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a benzodioxole substituent at position 4 and a 4-ethoxyphenyl group at position 1 of the dihydropyridine ring.

Properties

IUPAC Name

diethyl 4-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO7/c1-4-30-19-10-8-18(9-11-19)27-14-20(25(28)31-5-2)24(21(15-27)26(29)32-6-3)17-7-12-22-23(13-17)34-16-33-22/h7-15,24H,4-6,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSMEFVLHIGTOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=CC4=C(C=C3)OCO4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101118716
Record name 3,5-Diethyl 4-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355827-06-4
Record name 3,5-Diethyl 4-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355827-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Diethyl 4-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce tetrahydropyridine compounds.

Scientific Research Applications

Diethyl 4-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of diethyl 4-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with ion channels, enzymes, or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences and similarities between the target compound and analogous 1,4-DHP derivatives:

Compound Name Substituents (Position 4 and 1) Molecular Weight Key Structural Features Reference(s)
Diethyl 4-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)-1,4-DHP-3,5-dicarboxylate 1,3-Benzodioxol-5-yl (C4), 4-Ethoxyphenyl (C1) 481.47 g/mol Benzodioxole enhances lipophilicity; ethoxy group influences H-bonding and conformation
Diethyl 4-(4-chloro-2-propyl-1H-imidazol-5-yl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate monohydrate 4-Chloro-imidazole (C4), Methyl (C2, C6) 455.91 g/mol Chloro-imidazole introduces polarity; methyl groups stabilize ring puckering
Diethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 4-Ethoxyphenyl (C4), Methyl (C2, C6) 429.46 g/mol Ethoxyphenyl at C4 leads to boat conformation; methyl groups reduce steric hindrance
Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dihydroxy-2,6-bis(trifluoromethyl)piperidine-3,5-dicarboxylate 3,4-Dimethoxyphenyl (C4), CF3 groups (C2, C6) 595.52 g/mol Trifluoromethyl groups increase metabolic stability; methoxy groups enhance solubility
Diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 4-Fluorophenyl (C4), Methyl (C2, C6) 403.42 g/mol Fluorine substituent enhances electronic effects; planar dihydropyridine ring

Conformational Analysis

  • Boat Conformation: The 4-ethoxyphenyl-substituted analog (C21H27NO5) adopts a boat conformation in X-ray studies, with the ethoxyphenyl ring perpendicular to the dihydropyridine plane (dihedral angle: 89.45°). This contrasts with planar conformations observed in fluorophenyl-substituted derivatives, suggesting substituent size and electronic effects dictate ring puckering .
  • Hydrogen Bonding : The target compound’s benzodioxole group may engage in C–H···O interactions, similar to S(6) ring motifs observed in ethoxyphenyl analogs. Weak C–H···C interactions further stabilize crystal packing .

Electronic and Pharmacokinetic Properties

  • Metabolic Stability : Trifluoromethyl groups in analogs like compound 2 (Table 1) reduce oxidative metabolism, whereas ethoxy groups may undergo cytochrome P450-mediated dealkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diethyl 4-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
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diethyl 4-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

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